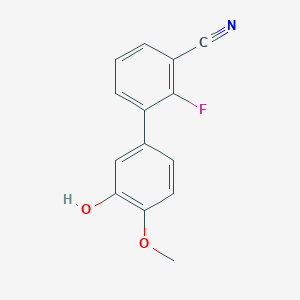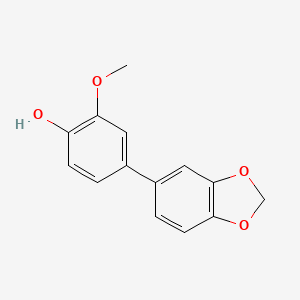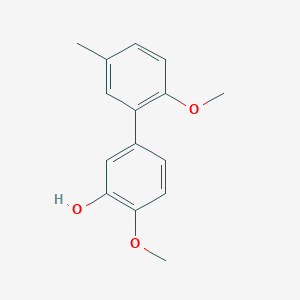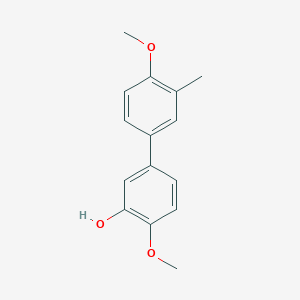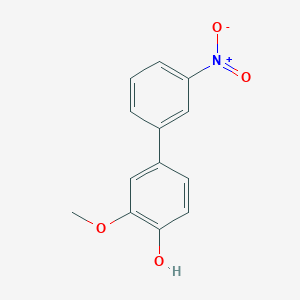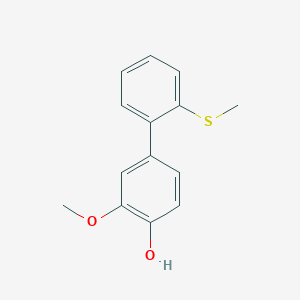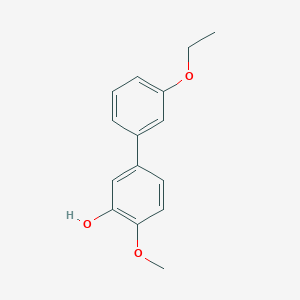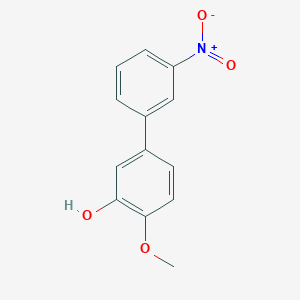
2-Methoxy-5-(3-nitrophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-nitrophenyl)phenol, 95% (2M5NPP) is a phenolic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of various organic compounds and is often used in the pharmaceutical and cosmetics industries. Additionally, it has been utilized in the development of new drugs and in the field of nanotechnology.
Scientific Research Applications
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 2-methoxy-5-nitrophenyl esters, which are important intermediates for the synthesis of drugs and cosmetics. Additionally, it has been used in the development of new drugs and in the field of nanotechnology.
Mechanism of Action
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has an aromatic ring structure, which can act as a Lewis acid or a Lewis base. The nitro group in the molecule is electron-withdrawing, giving the molecule a slightly acidic character. This allows it to act as a nucleophile in a variety of reactions, including nucleophilic substitution reactions and nucleophilic addition reactions.
Biochemical and Physiological Effects
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. In addition, 2-Methoxy-5-(3-nitrophenyl)phenol, 95% has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(3-nitrophenyl)phenol, 95% is an ideal compound for use in laboratory experiments due to its high purity and ease of synthesis. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, it is important to take into account the potential for side effects when using the compound in experiments.
Future Directions
The future of 2-Methoxy-5-(3-nitrophenyl)phenol, 95% is promising, with a wide range of potential applications in the fields of medicine and nanotechnology. It is possible that the compound could be used to develop new drugs or to improve existing drugs. Additionally, it could also be used in the development of new nanomaterials, such as nanotubes and nanowires, or in the development of new nanomedicines. Furthermore, it could also be used in the development of new cosmetics or in the synthesis of new organic compounds.
Synthesis Methods
2-Methoxy-5-(3-nitrophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-methoxy-5-nitrobenzaldehyde with potassium hydroxide in a solvent such as ethanol. This reaction yields 2-methoxy-5-nitrophenol, which is then reacted with phenylmagnesium bromide in the presence of a catalyst such as sodium hydroxide. This yields 2-Methoxy-5-(3-nitrophenyl)phenol, 95% with a purity of 95%.
properties
IUPAC Name |
2-methoxy-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTIFFDQAKYTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685570 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-nitrophenyl)phenol | |
CAS RN |
1261989-37-0 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


